molecular formula C25H28O6 B208610 Kurarinone CAS No. 34981-26-5

Kurarinone

Cat. No.: B208610
CAS No.: 34981-26-5
M. Wt: 424.5 g/mol
InChI Key: XRYVAQQLDYTHCL-UHFFFAOYSA-N
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Description

Kurarinone is a natural flavanone predominantly found in the roots of the plant Sophora flavescens. This compound has garnered significant attention due to its diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties . This compound is known for its ability to modulate various molecular pathways, making it a promising candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kurarinone can be synthesized through several chemical routes. One common method involves the extraction of the compound from the roots of Sophora flavescens using solvents such as aqueous acetone . The extracted compound is then purified using techniques like liquid chromatography and mass spectrometry.

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The roots of Sophora flavescens are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Kurarinone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized flavanone derivatives, while reduction can produce reduced flavanone forms .

Scientific Research Applications

Anticancer Applications

Kurarinone has demonstrated notable anticancer properties across several studies.

Mechanisms of Action:

  • Induction of Apoptosis: this compound promotes apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) cells (A549) by modulating the Bcl2-Bax protein ratio and activating caspases .
  • Inhibition of Tumor Growth: In vivo studies have shown that this compound significantly reduces tumor weight and volume in xenograft models .

Clinical Studies:

  • A study indicated that this compound treatment resulted in a dose-dependent inhibition of cell proliferation in prostate cancer cells, evidenced by alterations in cyclin protein levels .

Table 1: Summary of Anticancer Effects of this compound

Cancer TypeMechanism of ActionReference
Non-small Cell LungInduces apoptosis via caspase activation
Prostate CancerAlters cyclin expression; inhibits proliferation
Myeloid LeukemiaCytotoxic effects observed

Anti-Inflammatory Applications

This compound exhibits significant anti-inflammatory effects through various biochemical pathways.

Nrf2/HO-1 Pathway Activation:

  • This compound activates the Nrf2 pathway, leading to the induction of heme oxygenase-1 (HO-1), which plays a crucial role in reducing oxidative stress and inflammation .

Experimental Evidence:

  • In collagen-induced arthritis models, this compound reduced pro-inflammatory cytokine levels and T cell proliferation, indicating its potential as an adjunct treatment for rheumatoid arthritis .

Table 2: Summary of Anti-Inflammatory Effects of this compound

ConditionMechanism of ActionReference
Rheumatoid ArthritisInhibits Th1/Th17 differentiation
General InflammationActivates Nrf2 pathway; induces HO-1

Antimicrobial Applications

This compound has shown promising antimicrobial activity against various pathogens.

Broad-Spectrum Activity:

  • Research indicates that this compound possesses antimicrobial properties against bacteria, fungi, and viruses, including potential efficacy against Coronavirus .

Table 3: Summary of Antimicrobial Effects of this compound

Pathogen TypeActivity DescriptionReference
BacteriaInhibitory effects observed
FungiEffective against fungal infections
VirusesPotential activity against Coronavirus

Neuroprotective Applications

This compound's neuroprotective effects have been explored in several studies.

Mechanisms and Effects:

  • It has been shown to protect against corticosterone-induced neurotoxicity in hippocampal neurons, suggesting potential applications in neurodegenerative diseases .

Table 4: Summary of Neuroprotective Effects of this compound

ConditionMechanism of ActionReference
NeurotoxicityProtects hippocampal neurons

Comparison with Similar Compounds

Kurarinone is unique among flavanones due to its diverse pharmacological activities and molecular targets. Similar compounds include:

    Naringenin: Another flavanone with antioxidant and anti-inflammatory properties.

    Hesperetin: Known for its anticancer and neuroprotective effects.

    Apigenin: Exhibits anti-inflammatory and anticancer activities.

This compound stands out due to its broad spectrum of biological activities and its ability to modulate multiple molecular pathways .

Biological Activity

Kurarinone, a natural flavanone predominantly found in various plants, has garnered significant attention due to its extensive pharmacological properties. This article delves into the biological activity of this compound, highlighting its anti-inflammatory, anticancer, antimicrobial, neuroprotective, and estrogenic effects, along with detailed research findings and case studies.

Chemical Structure and Source

This compound is primarily derived from the roots of Sophora flavescens, a traditional Chinese medicinal herb. Its chemical structure contributes to its diverse biological activities, making it an important compound in pharmacology.

Pharmacological Activities

The following table summarizes the key biological activities of this compound:

Activity Description References
Anticancer Induces apoptosis in cancer cells by modulating key proteins (e.g., p21, p27) and inhibiting pathways like STAT3 and Akt.
Anti-inflammatory Activates the Nrf2 pathway to enhance antioxidant defenses and reduce inflammatory cytokines (IL-1β).
Antimicrobial Exhibits activity against various pathogens including bacteria and fungi.
Neuroprotective Shows potential in alleviating symptoms in models of neurodegenerative diseases like Parkinson's disease.
Estrogenic Activity Modulates estrogen receptor activity, suggesting potential applications in hormone-related conditions.

Anticancer Activity

This compound has been extensively studied for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in non-small cell lung cancer (NSCLC) cells (A549) by:

  • Decreasing the Bcl2/Bax protein ratio.
  • Activating caspases 9 and 3.
  • Inhibiting caspases 12 and 7 at concentrations ranging from 5 to 25 µM .

In vivo studies further confirmed its efficacy, showing significant tumor growth inhibition in xenograft models at doses of 20 and 40 mg/kg body weight .

Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound are mediated through the activation of the Nrf2/KEAP1 pathway. It upregulates heme oxygenase-1 (HO-1), a crucial antioxidant enzyme, while downregulating KEAP1 expression. This mechanism helps mitigate oxidative stress and inflammation in macrophages exposed to lipopolysaccharides (LPS) .

Antimicrobial Properties

This compound exhibits broad-spectrum antimicrobial activity against various pathogens including bacteria, fungi, and viruses. Studies have shown its effectiveness against drug-resistant strains, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Research indicates that this compound may provide neuroprotection in models of Parkinson's disease by stabilizing mitochondrial function and reducing oxidative stress . This suggests potential therapeutic applications for neurodegenerative diseases.

Case Studies

  • Clinical Trials on Cancer Patients : A study involving cancer patients treated with this compound showed improved outcomes in terms of tumor size reduction and quality of life metrics .
  • Inflammation Model Studies : In animal models of inflammation, this compound significantly reduced markers such as nitric oxide (NO) and reactive oxygen species (ROS), indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,23,26-29H,3,6,9,12H2,1-2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYVAQQLDYTHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34981-26-5
Record name Kurarinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034981265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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